molecular formula C22H20FN5O2 B2686605 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 863447-06-7

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

カタログ番号: B2686605
CAS番号: 863447-06-7
分子量: 405.433
InChIキー: RQRWXXSMTRKLAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity. Key structural elements include:

  • Position 1: A 3,4-dimethylphenyl group, which enhances hydrophobic interactions and modulates electron density.
  • Position 5: An acetamide side chain with an N-(4-fluorobenzyl) substituent, contributing to target selectivity and solubility.

特性

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-14-3-8-18(9-15(14)2)28-21-19(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRWXXSMTRKLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core , which is often associated with significant biological activity.
  • Substituents including a 3,4-dimethylphenyl group and a 4-fluorobenzyl group , which may influence its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine core can inhibit various enzymes by binding to their active sites. For instance, compounds in this class have shown inhibition of kinases involved in cancer progression.
  • Receptor Interaction : The substituents may enhance binding affinity to receptors, modulating signaling pathways relevant to cancer and inflammation.

Biological Activities

Research indicates that compounds with a similar structure exhibit a range of biological activities:

Activity TypeDescription
Antitumor Activity Compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells.
Kinase Inhibition Selective inhibition of epidermal growth factor receptor (EGFR), with some derivatives demonstrating IC50 values as low as 0.016 µM against wild-type EGFR.
Anti-inflammatory Effects Potential to inhibit pro-inflammatory cytokines and pathways, suggesting use in treating inflammatory diseases.

Case Studies

  • EGFR Inhibition : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives that were tested for their anti-proliferative activities against cancer cell lines. One derivative exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating significant antitumor potential .
  • Mechanistic Insights : Molecular docking studies revealed that certain derivatives could effectively bind to the active site of EGFR, leading to cell cycle arrest and apoptosis in cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of related compounds:

  • In vitro Studies : Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to excellent inhibitory activities against various enzymes and receptors crucial for disease progression .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents significantly impacts the biological activity. For example, fluorinated phenyl groups often enhance binding affinity and metabolic stability .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of this class have been shown to inhibit various tumor cell lines through mechanisms involving cyclin-dependent kinase inhibition and modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Compounds similar to 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide have been reported to possess antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell function and inhibit growth .

Neuroprotective Effects

Recent studies suggest that pyrazolo[3,4-d]pyrimidines may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced potency against specific targets such as EGFR-TK inhibitors, showcasing the potential of this compound in cancer therapy .

Case Study 2: Inflammatory Disease Models

In an animal model of inflammation, the administration of pyrazolo[3,4-d]pyrimidine derivatives led to a marked reduction in inflammatory markers and improved clinical scores compared to controls. This suggests a therapeutic potential for managing chronic inflammatory conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations

The pyrazolo[3,4-d]pyrimidinone scaffold is widely modified for pharmacological optimization. Below are key analogs and their substituent-driven differences:

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 5) Key Modifications
Target Compound 3,4-Dimethylphenyl N-(4-Fluorobenzyl)acetamide Balanced hydrophobicity/electronegativity
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Fluorophenyl N-(3-Methoxyphenyl)acetamide Increased polarity (methoxy group)
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Methylthio at Position 3 Chromenone-linked ethyl group Enhanced π-conjugation (chromenone core)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... Sulfonamide/benzamide groups Isopropylbenzamide Bulky substituents for steric modulation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in increases solubility compared to the 4-fluorobenzyl group in the target compound.
  • Steric Effects : Bulky substituents (e.g., isopropylbenzamide in ) may reduce metabolic clearance but limit membrane permeability.
Physicochemical Properties
Compound (Example) Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Data not provided Calculated ~470-500 High predicted logP due to aromatic groups
Example 83 (Chromenone derivative) 302–304 571.2 High thermal stability (rigid structure)
Example 41 (Methylthio derivative) 102–105 Data not provided Lower melting point (flexible side chain)
Example 53 (Isopropylbenzamide) 175–178 589.1 Moderate solubility (polar benzamide)

Key Trends :

  • Melting Points: Chromenone derivatives (e.g., ) have higher melting points (>300°C) due to planar, rigid structures favoring crystallization.
  • Molecular Weight : Most analogs fall within 450–600 g/mol, adhering to Lipinski’s rule for drug-likeness.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its regioselectivity be controlled during synthesis?

  • Methodological Answer : The compound’s pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorobenzyl)acetamide) with pyrazolo-pyrimidinone precursors under reflux in polar aprotic solvents like DMF or DMSO. Regioselectivity is influenced by steric and electronic effects of substituents on the aryl groups. For example, electron-donating groups (e.g., 3,4-dimethylphenyl) favor nucleophilic attack at the pyrimidinone’s C5 position . X-ray crystallography (as in ) confirms regiochemistry by analyzing bond angles and torsion angles in the crystal lattice .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • Pyrazolo-pyrimidinone protons (δ 7.5–8.5 ppm for aromatic protons, δ 10–12 ppm for NH groups).
  • 4-Fluorobenzyl methylene protons (δ 4.5–5.0 ppm).
  • HPLC-MS : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and ESI-MS to confirm molecular weight (expected [M+H]+: ~435 g/mol).
  • X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves ambiguities in regiochemistry and confirms hydrogen bonding patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation for cell-based studies.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, highlights reaction path searches to optimize solvent effects and catalyst selection .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict ideal temperatures, solvents (e.g., DMF vs. THF), and stoichiometric ratios for cyclocondensation steps.
  • Experimental Validation : Perform Design of Experiments (DoE) to test computational predictions, focusing on yield improvements (e.g., from 50% to >80%) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Case Study : If one study reports potent EGFR inhibition (IC50 = 10 nM) while another shows no activity, consider:

  • Purity : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.
  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentrations (1 mM vs. 10 µM), and incubation times.
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate substituent effects .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Isosteric Replacement : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to block oxidative metabolism. highlights the role of trifluoromethyl groups in enhancing stability .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group to delay hydrolysis.
  • In Silico ADME : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450 oxidation sites) and guide structural modifications .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses (e.g., 11 steps in ) often suffer from low cumulative yields (<5%). Flow chemistry or catalytic methods (e.g., Pd-mediated cross-coupling) may streamline production .
  • Crystallization Issues : Polymorphism (as noted in ) affects reproducibility. Use seed crystals or controlled cooling rates to isolate stable forms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。